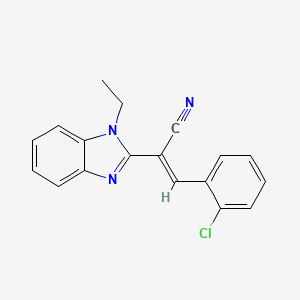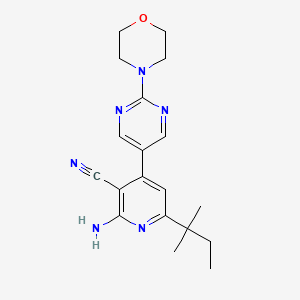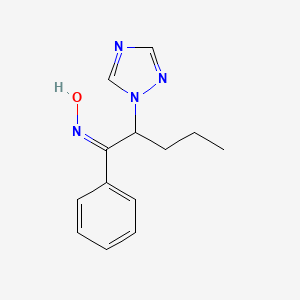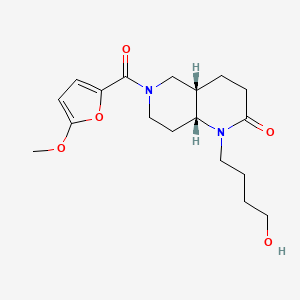![molecular formula C14H20N2O2S B5297760 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a multistep process that involves the reaction of several chemical reagents.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to have pesticidal and herbicidal effects in plant systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine in lab experiments include its potential as a building block for the synthesis of new materials and its potential as an anti-inflammatory and anti-cancer agent. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for research on 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine include further studies on its potential as an anti-inflammatory and anti-cancer agent, as well as its potential as a pesticide and herbicide. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, the potential applications of this compound in material science should be explored further.
Synthesemethoden
The synthesis of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves a multistep process that includes the reaction of several chemical reagents. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with diethyl malonate in the presence of a base such as triethylamine. This reaction results in the formation of 4-methylbenzenesulfonyl malonic acid diethyl ester. The second step involves the reaction of 4-methylbenzenesulfonyl malonic acid diethyl ester with hydrazine hydrate in ethanol. This reaction results in the formation of 2-[(4-methylphenyl)sulfonyl]pyrazolidine-3,5-dione. The final step involves the reaction of 2-[(4-methylphenyl)sulfonyl]pyrazolidine-3,5-dione with cyclohexanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-4-6-14(7-5-12)19(17,18)16-10-9-15-8-2-3-13(15)11-16/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIWFIEOVGCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![methyl 6-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5297709.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine-4-carboxamide](/img/structure/B5297762.png)

![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)
